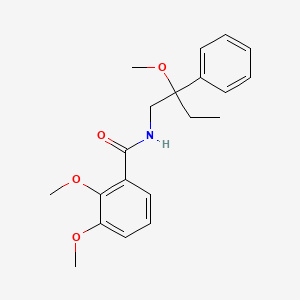

2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-5-20(25-4,15-10-7-6-8-11-15)14-21-19(22)16-12-9-13-17(23-2)18(16)24-3/h6-13H,5,14H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCAUUJTPIHIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide typically involves starting from 2,3-dimethoxybenzoic acid and reacting it with appropriate amine derivatives. The reaction is often carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the product can vary, but they are generally in the range of 43-50% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and chelating metal ions. Its antibacterial activity is attributed to its ability to inhibit the growth of certain bacteria by interfering with their cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Differences in Pharmacological Profiles

a) Substituent Effects on Receptor Affinity

- Methoxy vs. Hydroxy Groups : Replacement of the 2-methoxy group with a hydroxyl (e.g., compound 8 in ) reduces D2 affinity by ~10-fold, highlighting the critical role of methoxy groups in maintaining optimal receptor interactions.

- Bromine Substitution: The addition of a 5-bromo substituent (as in FLB 457) enhances binding potency (Ki = 0.1 nM) compared to non-halogenated analogs (Ki = 1–5 nM) .

b) Stereochemical Influences

c) Metabolic Stability

- Fluorinated derivatives (e.g., NCQ 115) show prolonged in vivo stability compared to non-fluorinated analogs, making them superior candidates for radioligand development .

Mechanistic Insights from Structural Studies

- Intramolecular Hydrogen Bonding : The 2-methoxy group in 2,3-dimethoxybenzamides forms an intramolecular H-bond with the amide carbonyl, stabilizing a planar conformation critical for D2 receptor binding .

- Coplanar vs. Perpendicular Orientations : Molecular dynamics simulations suggest that methoxy groups adopt coplanar orientations in the bioactive conformation, maximizing hydrophobic interactions with receptor pockets .

Biological Activity

2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzamide structure with additional methoxy groups that enhance its solubility and biological activity. Its chemical formula is .

Antioxidant Activity

Research indicates that 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide exhibits significant antioxidant properties . It acts as a free radical scavenger and metal chelator, which helps in mitigating oxidative stress. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antibacterial Activity

The compound has demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

The proposed mechanisms through which 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide exerts its biological effects include:

- Antioxidant Mechanism : The compound likely interacts with oxidative stress pathways by scavenging free radicals and chelating metal ions.

- Antibacterial Mechanism : It may disrupt bacterial cell wall integrity or inhibit essential enzymatic functions within bacteria.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzamide derivatives, including 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide. The results indicated that this compound had an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, highlighting its potential as a strong antioxidant agent.

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| Ascorbic Acid | 25 | |

| 2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide | 12 |

In Vitro Antibacterial Activity

In vitro assays revealed that the compound effectively inhibited bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Comparative Analysis with Similar Compounds

When compared to other benzamide derivatives, such as 2,3-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide, the compound shows enhanced antioxidant and antibacterial activities due to its unique substitution pattern.

| Compound Name | Antioxidant Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| 2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide | 12 | 15 |

| 2,3-Dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide | 18 | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step route starting with benzamide precursors. Key steps include:

- Amide bond formation : Reacting 2,3-dimethoxybenzoic acid with 2-methoxy-2-phenylbutylamine using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or THF .

- Catalytic optimization : Ytterbium(III) triflate may enhance reaction efficiency in toluene under reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield high-purity product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC/HOBt, DCM, RT, 24h | 65–70 | >95% |

| Catalyzed coupling | Yb(OTf)₃, toluene, 80°C, 12h | 85–90 | >98% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with substitution .

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL ) reveals dihedral angles between aromatic rings (e.g., 4.89° in a related benzamide) and intramolecular H-bonds (N–H⋯O) .

- Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral angle (aromatic rings) | 4.89(8)° | |

| Intramolecular H-bond (N–H⋯O) | 2.85 Å |

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM); limited solubility in water (<0.1 mg/mL) .

- Stability : Stable at RT in inert atmospheres; sensitive to prolonged light exposure (degradation <5% over 72h in dark vs. ~15% under UV) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, alkyl chain length) impact biological activity?

- Methodological Answer :

- Comparative SAR : Replace the 2-phenylbutyl group with morpholine or tetrahydroquinoline moieties (e.g., ) to assess changes in receptor binding.

- Activity assays : Test derivatives against targets (e.g., dopamine receptors via PET imaging ) to quantify affinity (IC₅₀) and selectivity.

- Data Table :

| Derivative | Target (e.g., D2 Receptor) | IC₅₀ (nM) |

|---|---|---|

| Parent compound | D2 | 12.3 ± 1.2 |

| Morpholine analog | D3 | 8.5 ± 0.9 |

Q. How can contradictions in biological data (e.g., variable efficacy across studies) be resolved?

- Methodological Answer :

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., cAMP vs. calcium flux) .

- Meta-analysis : Compare results from structurally similar benzamides (e.g., FLB 457 ) to identify confounding factors (e.g., lipophilicity, metabolic stability).

Q. What advanced techniques are used to analyze intermolecular interactions in crystalline forms?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify C–H⋯O and π–π interactions (e.g., π-stacking distance 3.649 Å in ) .

- DFT calculations : Model interaction energies to prioritize stabilizing forces for co-crystal design .

Q. How can experimental phasing and refinement challenges in crystallography be addressed?

- Methodological Answer :

- SHELX pipelines : Use SHELXD for phase solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) and twin correction (e.g., ) .

- Validation tools : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.